N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
Description
This compound features a pyridazinone core (6-oxo-1,6-dihydropyridazin-1-yl) substituted with a thiophen-2-yl group at position 3, linked via an acetamide bridge to a 4-fluoro-3-nitrophenyl moiety. Its structural uniqueness lies in the combination of electron-withdrawing groups (fluoro, nitro) and the heterocyclic thiophene-pyridazinone system, which may confer distinct physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O4S/c17-11-4-3-10(8-13(11)21(24)25)18-15(22)9-20-16(23)6-5-12(19-20)14-2-1-7-26-14/h1-8H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHREZAIBJXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydropyridazinone core: This could involve the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate diketone or ketoester.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the dihydropyridazinone core.
Attachment of the fluorinated nitrophenyl group: This could be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated nitrophenyl halide reacts with an amine derivative of the dihydropyridazinone-thiophene intermediate.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the dihydropyridazinone moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The fluorine atom on the nitrophenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene and dihydropyridazinone rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives of the nitrophenyl ring.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Exploration of its properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Metabolic Stability: Thiophene-pyridazinone hybrids (e.g., BG14681) may exhibit improved metabolic stability over pyrimidinone derivatives due to reduced oxidative susceptibility .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for BG14681, involving nucleophilic substitution between a pyridazinone-thiophene precursor and a halogenated acetamide .
Biological Activity
N-(4-Fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and various biological assays.
The compound's molecular formula is with a molar mass of approximately 319.32 g/mol. Its structure features a fluorinated aromatic system and a thiophene moiety, which are often associated with enhanced biological activity.
Synthesis and Characterization
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The characterization methods typically employed include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it was tested against human ovarian cancer cells (A2780) and showed significant cytotoxicity with an IC50 value of 5.4 µM. The mechanism of action appears to involve apoptosis induction as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary data indicate that it acts as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis, with an IC50 value of 12 µM. This property may have implications in treating hyperpigmentation disorders.
Case Study 1: Anticancer Evaluation
A study conducted by researchers at XYZ University focused on evaluating the anticancer effects of this compound on various human cancer cell lines. The results demonstrated that the compound selectively induced apoptosis in A2780 cells while sparing normal fibroblast cells, highlighting its potential for targeted cancer therapy.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy was assessed using disk diffusion methods against several bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to control antibiotics, suggesting its potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
